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Dotam-mono acid

Cat. No.: B1450543
CAS No.: 913528-04-8
M. Wt: 401.46 g/mol
InChI Key: DFPHZEYJGWLQJE-UHFFFAOYSA-N
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Description

Context of Polyaminocarboxylate Macrocycles in Coordination Chemistry Research

Polyaminocarboxylate macrocycles represent a cornerstone in the field of coordination chemistry, particularly for applications involving metal ions in biological systems. illinois.edu These ligands are characterized by a pre-organized ring structure containing multiple nitrogen atoms, further functionalized with carboxylate pendant arms. This structure makes them highly effective chelating agents, capable of forming exceptionally stable and inert complexes with a variety of metal ions, especially the lanthanides. illinois.edunih.gov

The preference for macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) over their linear, acyclic counterparts stems from their superior thermodynamic stability and kinetic inertness. illinois.eduresearchgate.net Acyclic agents are more prone to dissociation under physiological conditions, which can lead to the release of toxic, unchelated metal ions. illinois.edu The rigid, cyclic framework of macrocycles minimizes this risk, ensuring the metal ion remains securely sequestered. illinois.edu This high level of stability is crucial for in vivo applications, where the unique magnetic and radioactive properties of lanthanide ions are harnessed for medical imaging and therapy. illinois.edunih.gov The development of derivatives from foundational macrocycles like DOTA has been a key focus of research, aiming to fine-tune properties for specific applications. nih.govresearchgate.net

Overview of DO3AM-acetic acid as a Bifunctional Macrocyclic Ligand

DO3AM-acetic acid, also known as Dotam-mono acid, is a derivative of the well-established DOTA macrocycle. smolecule.com It is classified as a bifunctional macrocyclic chelator, meaning it possesses two distinct functional components within its structure. The first is the macrocyclic core, which is responsible for strongly and stably binding to metal ions. The second is a reactive carboxylic acid group, which serves as a linker, allowing the entire chelator-metal complex to be covalently attached to biomolecules such as peptides or antibodies. mdpi.com

This dual functionality is central to its use in advanced biomedical research. By conjugating the DO3AM-acetic acid chelator to a targeting molecule, the associated metal ion can be delivered to specific sites within the body, such as tumors. mdpi.com This capability is leveraged in the development of targeted radiopharmaceuticals and advanced contrast agents for magnetic resonance imaging (MRI). cd-bioparticles.net

Notably, DO3AM-acetic acid and its metal complexes have been investigated as a type of MRI contrast agent known as a dendritic Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) agent. smolecule.comruixibiotech.com These agents function by exchanging protons with surrounding water molecules, which can be detected to enhance the MRI signal. smolecule.com A key feature of DO3AM-acetic acid in this context is its pH sensitivity, which allows it to be used for non-invasive pH mapping of tissues, a valuable tool for studying biological processes like tumor metabolism. smolecule.comruixibiotech.com The substitution of some of DOTA's carboxylate arms with amide groups in DO3AM-acetic acid results in greater kinetic inertness under physiological conditions, enhancing its suitability for in vivo applications. smolecule.com

Core Chemical Framework of DO3AM-acetic acid

The chemical structure of DO3AM-acetic acid is foundational to its function as a bifunctional chelator. Its core framework is built upon the 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) ring, a twelve-membered macrocycle containing four nitrogen atoms. smolecule.com

Attached to this cyclen backbone are four pendant arms. Three of these are carbamoylmethyl groups (-CH₂CONH₂), and one is an acetic acid group (-CH₂COOH). This specific arrangement of functional groups provides multiple nitrogen and oxygen donor atoms that create a pre-organized cavity, enabling strong, stable, and selective chelation of metal ions like gadolinium (Gd³⁺), copper (Cu²⁺), and lutetium (Lu³⁺). The amide groups enhance the coordination with metal ions, while the single carboxylic acid group provides the reactive site for conjugation without compromising the chelation stability.

The key chemical properties of DO3AM-acetic acid are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid smolecule.comnih.gov
Synonyms DOTAM-mono-acid, this compound smolecule.comnih.gov
CAS Number 913528-04-8 smolecule.comprecisepeg.comfuturechem.shopnexconn.comchematech-mdt.com
Molecular Formula C₁₆H₃₁N₇O₅ smolecule.comprecisepeg.comnexconn.com
Molecular Weight ~401.46 g/mol smolecule.comfuturechem.shopnexconn.comchematech-mdt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H31N7O5 B1450543 Dotam-mono acid CAS No. 913528-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N7O5/c17-13(24)9-20-1-3-21(10-14(18)25)5-7-23(12-16(27)28)8-6-22(4-2-20)11-15(19)26/h1-12H2,(H2,17,24)(H2,18,25)(H2,19,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPHZEYJGWLQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913528-04-8
Record name Dotam-mono acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913528048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOTAM-MONO ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/253ULX5HV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Derivatization of Do3am Acetic Acid

General Synthetic Strategies for DO3AM-acetic acid

The synthesis of DO3AM-acetic acid, a bifunctional chelator, is a multi-step process rooted in the principles of macrocyclic and peptide chemistry. The general approach involves the selective functionalization of a cyclen backbone to introduce three amide-containing pendant arms and one carboxylic acid-containing arm.

Macrocyclic Precursor Functionalization

The synthesis typically commences with a pre-formed macrocycle, which is sequentially functionalized. A common starting point is the 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) ring. core.ac.uk One synthetic route involves the initial preparation of a tri-substituted cyclen derivative, such as tris(tert-butyl acetate)-DO3A, from cyclen. core.ac.ukmdpi.com This intermediate, which has three of its four nitrogen atoms functionalized with protected carboxyl groups, serves as a key precursor. The remaining secondary amine on the cyclen ring is then selectively alkylated to introduce the fourth pendant arm, which will ultimately become the acetic acid group.

Alternatively, the synthesis can start with a precursor like 4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane, where the three carbamoylmethyl (amide) arms are already in place. smolecule.com The final acetic acid arm is then attached to the last available nitrogen on the macrocyclic ring. This method relies on the controlled coupling of an acetic acid derivative to the macrocyclic intermediate.

Coupling Reactions and Reagents (e.g., PyBOP)

The formation of amide bonds, either in the creation of the amide pendant arms or during the conjugation of the final molecule, is a critical step that requires specific activating agents. Phosphonium-based coupling reagents are frequently employed for their efficiency and ability to minimize side reactions. uni-kiel.depeptide.com

PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is a widely used coupling reagent in the synthesis of DO3AM-acetic acid and its conjugates. mdpi.com It functions by activating the carboxylic acid group, making it susceptible to nucleophilic attack by an amine to form a stable amide bond. The use of PyBOP is advantageous as the coupling reactions are often rapid and nearly complete within minutes, and it avoids the formation of hazardous byproducts associated with older reagents like BOP. peptide.com Other aminium/uronium reagents such as HATU are also common in related macrocycle and peptide synthesis, often used to overcome challenges like coupling sterically hindered amino acids. uni-kiel.denih.gov

Table 1: Common Coupling Reagents in Macrocycle Synthesis
ReagentFull NameKey FeatureReference
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateEfficiently activates carboxyl groups for amide bond formation; avoids hazardous byproducts. peptide.com
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly effective for coupling sterically hindered amino acids and for macrocyclization. uni-kiel.denih.gov
BOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateAn early phosphonium (B103445) reagent; effective but produces a carcinogenic byproduct. peptide.com

Reaction Conditions (e.g., Solvent, Base, Temperature, Time)

The success of the synthesis is highly dependent on carefully controlled reaction conditions. The choice of solvent, base, temperature, and reaction time is tailored to the specific reaction step.

Solvent: Dimethylformamide (DMF) is a common solvent because of its ability to dissolve a wide range of reactants, including the macrocyclic amines and carboxylic acid derivatives. mdpi.com Acetonitrile (MeCN) is also used in certain steps, such as the alkylation of the cyclen ring. mdpi.com

Base: A non-nucleophilic organic base is typically required to facilitate the coupling reaction. Diisopropylethylamine (DIPEA or DIEA) is frequently added to neutralize the acid generated during the reaction and to ensure the amine component remains deprotonated and nucleophilic. mdpi.com Inorganic bases like potassium carbonate (K₂CO₃) may also be used, particularly in alkylation reactions. mdpi.com

Temperature and Time: Coupling reactions involving PyBOP are often conducted at room temperature. The reaction time is typically several hours, often overnight (e.g., 12 hours), to ensure the reaction proceeds to completion. mdpi.com In some cases, such as alkylation steps, the reaction mixture may be heated to reflux to increase the reaction rate. mdpi.com

Table 2: Typical Reaction Conditions for Coupling to DO3AM-acetic acid Precursors
ParameterConditionPurposeReference
SolventDimethylformamide (DMF)Dissolves polar and non-polar reactants. mdpi.com
BaseDiisopropylethylamine (DIPEA)Neutralizes generated acid; acts as a proton scavenger. mdpi.com
TemperatureRoom TemperatureAllows for controlled reaction without side product formation. mdpi.com
Time12 hours to overnightEnsures reaction completion. mdpi.com

Protecting Group Strategies and Deprotection in Synthesis

Protecting groups are essential for preventing unwanted side reactions at reactive functional groups, such as amines and carboxylic acids, during the synthesis. springernature.com An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, allows for the selective functionalization of a polyfunctional molecule. organic-chemistry.org

In the synthesis of DO3AM-acetic acid precursors like DO3A-tris(t-butyl ester), the carboxylic acid functionalities are protected as tert-butyl (tBu) esters. mdpi.comnih.gov The tBu group is stable under many reaction conditions but can be readily removed at the end of the synthesis under acidic conditions. nih.gov The final deprotection step is often accomplished using a strong acid like trifluoroacetic acid (TFA), which cleaves the tBu esters to reveal the free carboxylic acids. nih.gov If solid-phase synthesis is used, this acid treatment also cleaves the molecule from the resin support. mdpi.com In more complex syntheses, other protecting groups like phthaloyl (for amines) may be used, which are removed under different conditions, such as with hydrazine. mdpi.comnih.gov

Synthesis of DO3AM-acetic acid Derivatives and Conjugates

The structure of DO3AM-acetic acid, with its three amide pendants and single carboxylic acid arm, makes it a bifunctional chelator. While the macrocyclic cavity with its nitrogen and oxygen atoms binds strongly to metal ions, the free carboxylic acid group serves as a handle for covalent attachment to other molecules.

Derivatization via Carboxylic Acid Arm Functionalization

The primary method for creating derivatives and conjugates of DO3AM-acetic acid is through the functionalization of its sole carboxylic acid arm. This allows the chelator to be linked to biomolecules such as peptides, antibodies, or other targeting vectors, creating agents for molecular imaging or therapy. mdpi.com

The conjugation process typically involves an amide bond-forming reaction identical to those used in its synthesis. The carboxylic acid of DO3AM-acetic acid is activated, often with PyBOP, and then reacted with a free amine group on the target molecule (e.g., the N-terminus of a peptide). mdpi.com For example, the synthesis of DOTAM-TATE, a somatostatin (B550006) analogue conjugate, was achieved by reacting DO3AM-acetic acid with a peptide resin in the presence of PyBOP and DIPEA in DMF. mdpi.com This strategy leverages the free carboxylic acid as a versatile point of attachment without compromising the metal-chelating properties of the macrocyclic core.

Synthesis of Amide-Functionalized Derivatives (e.g., DO3AM-MPP, DO3AM-NI)

The derivatization of DO3AM-acetic acid through amide bond formation is a key strategy for creating targeted molecular probes for imaging and therapy. This approach involves coupling the carboxylic acid group of DO3AM-acetic acid with an amine-containing targeting moiety. The resulting amide-functionalized derivatives retain the chelating properties of the DO3AM core while incorporating functionalities that can interact with specific biological targets.

DO3AM-MPP Synthesis DO3AM-MPP is a derivative functionalized with 1-(2-methoxyphenyl)piperazine (B120316) (MPP), a known antagonist for the 5-HT1A neuroreceptor. researchgate.netnih.gov Its synthesis is designed to create agents for imaging these receptors, particularly in the brain. researchgate.netdu.ac.in One reported multi-step synthesis achieves a 60% yield. nih.gov A common synthetic route involves the conjugation of a chloroacetylated derivative of an MPP-containing amine (like 1-(2-methoxyphenyl)piperazine-butylamine) with a trisubstituted cyclen precursor. researchgate.net This is followed by a final deprotection step, often using trifluoroacetic acid (TFA), to yield the final DO3AM-MPP ligand. researchgate.net The resulting conjugate can then be complexed with paramagnetic lanthanides, such as Gadolinium (Gd³⁺) or Europium (Eu³⁺), for applications in Magnetic Resonance Imaging (MRI). researchgate.netnih.goviaea.org

DO3AM-NI Synthesis DO3AM-NI is a derivative featuring a 2-nitroimidazole (B3424786) (NI) unit, which serves as a marker for hypoxic tissues. mdpi.comresearchgate.net Under low-oxygen conditions found in many tumors, the nitroimidazole group is reduced and trapped intracellularly, allowing for specific imaging of these regions. mdpi.com The synthesis of the DO3AM-NI ligand is carried out following established methods. nih.gov A key step involves the preparation of an amine-functionalized nitroimidazole, such as 2-(2-nitro-imidazol-1-yl) ethanamine. nih.gov This intermediate is then conjugated to the DO3AM-acetic acid backbone to form the final chelator. nih.gov This ligand is particularly valuable in nuclear medicine, where it is labeled with positron-emitting radiometals like Gallium-68 (⁶⁸Ga) or Scandium-44 (⁴⁴Sc) for use as a probe in Positron Emission Tomography (PET) imaging. nih.govmdpi.com

Table 1: Comparison of DO3AM-MPP and DO3AM-NI Synthesis
FeatureDO3AM-MPPDO3AM-NI
Targeting Moiety1-(2-methoxyphenyl)piperazine (MPP) researchgate.net2-Nitroimidazole (NI) mdpi.com
Biological Target5-HT1A neuroreceptor nih.govHypoxic tissues mdpi.com
Key Synthetic StepConjugation of an MPP derivative to a trisubstituted cyclen. researchgate.netConjugation of an amine-functionalized nitroimidazole to the DO3AM backbone. nih.gov
Typical Metal Ions for ComplexationGd³⁺, Eu³⁺ researchgate.netnih.gov⁶⁸Ga³⁺, ⁴⁴Sc³⁺ nih.govmdpi.com
Primary ApplicationCEST-MRI iaea.orgPET Imaging mdpi.com

Solid-Phase Synthesis Approaches for Conjugates

Solid-phase synthesis offers a robust and efficient method for preparing DO3AM-acetic acid conjugates, particularly for peptide-based structures. This technique involves attaching the growing molecule to an insoluble resin support, which facilitates the purification process by simply filtering and washing the resin after each reaction step. peptide.com

A representative protocol for conjugating DO3AM-acetic acid to a peptide on a solid support, such as in the synthesis of DOTAM-TATE, involves several key steps. mdpi.com The process begins with the peptide sequence already assembled on a suitable resin, for instance, a 2-chlorotrityl chloride resin. mdpi.com

The conjugation procedure is as follows:

Resin Swelling: The peptidyl resin is first swollen in a suitable solvent like dimethylformamide (DMF) to ensure accessibility of the reactive sites. mdpi.com

Coupling Reaction: A solution containing DO3AM-acetic acid, a coupling agent such as PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF is added to the swollen resin. mdpi.com The mixture is agitated, typically overnight at room temperature, to drive the amide bond formation to completion. mdpi.com

Washing: After the reaction, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts. peptide.commdpi.com

Cleavage and Deprotection: Finally, the completed conjugate is cleaved from the solid support, and any remaining acid-labile protecting groups on the peptide side chains are simultaneously removed. This is typically achieved by treating the resin with a cleavage cocktail, a common example being a mixture of trifluoroacetic acid (TFA), water (H₂O), and triisopropylsilane (B1312306) (TIPS). mdpi.com

Following cleavage, the crude product is precipitated, collected, and purified using techniques like semi-preparative high-performance liquid chromatography (HPLC) to yield the final, highly pure DO3AM-conjugate. mdpi.com This solid-phase approach was successfully used to synthesize DOTAM-TATE with a yield of 11% after purification. mdpi.com

Table 2: Key Reagents and Steps in Solid-Phase Synthesis of DO3AM-Conjugates mdpi.com
StepPurposeTypical Reagents/Solvents
Resin SwellingPrepare resin for reaction.Dimethylformamide (DMF)
CouplingForm amide bond between DO3AM-acetic acid and peptide.DO3AM-acetic acid, PyBOP, DIPEA, DMF
WashingRemove unreacted reagents and byproducts.DMF, Dichloromethane (DCM)
Cleavage & DeprotectionRelease conjugate from resin and remove protecting groups.Trifluoroacetic acid (TFA), Water (H₂O), Triisopropylsilane (TIPS)
PurificationIsolate the final product.Semi-preparative HPLC

Bismacrocyclic DO3A-amide Derivative Synthesis

Bismacrocyclic derivatives represent a more complex class of ligands where two macrocyclic chelating units are linked together. The synthesis of bismacrocyclic DO3A-amide derivatives has been explored to create potential metal-responsive MRI contrast agents. rsc.orgrsc.org

In one approach, three new bismacrocyclic chelates (designated L¹, L², and L³) were synthesized. rsc.orgrsc.org These structures consist of two triamide derivatives of cyclen linked by an acyclic EGTA-derived (ethylene glycol-bis(2-aminoethylether)-N,N,N′,N′-tetraacetic acid) chelator. rsc.org The key variation among these three ligands lies in the nature of the substituents on the amide groups. The synthesis was designed to incorporate different functionalities to study their effect on the properties of the final metal complexes. rsc.org

The specific amide substituents used were:

L¹: Glycine substituents

L²: Methyl substituents

L³: Tert-butyl substituents

These bismacrocyclic ligands were prepared and subsequently complexed with lanthanide ions such as Europium (Eu³⁺) and Ytterbium (Yb³⁺) to investigate their potential as chemical exchange saturation transfer (CEST) agents for MRI. rsc.org The studies found that the nature of the amide substituent played a critical role in the observed CEST effect, with the glycine-substituted complex (Eu₂L¹) showing a greater effect than the methyl-substituted one (Eu₂L²), while the bulky tert-butyl derivative (Eu₂L³) showed no effect. rsc.org

Table 3: Synthesized Bismacrocyclic DO3A-amide Derivatives rsc.org
Ligand DesignationAmide SubstituentLinkerIntended Application
GlycineEGTA-derivedMetal-responsive PARACEST agent
MethylEGTA-derivedMetal-responsive PARACEST agent
Tert-butylEGTA-derivedMetal-responsive PARACEST agent

Coordination Chemistry of Do3am Acetic Acid Metal Complexes

Fundamental Principles of Metal Ion Complexation

The formation of stable metal complexes with DO3AM-acetic acid is governed by key structural characteristics of the ligand, namely its denticity, the nature of its coordinating atoms, and the pre-organized cavity of the macrocycle.

Ligand Denticity and Coordination Sites (Nitrogen and Oxygen Atoms)

DO3AM-acetic acid is a potentially heptadentate ligand, offering multiple binding sites for a metal ion. Its structure features a 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) backbone, which provides four nitrogen atoms for coordination. Additionally, it possesses three carbamoylmethyl (amide) groups and one acetic acid (carboxylate) group attached to the nitrogen atoms of the macrocycle. The oxygen atoms of the amide and carboxylate groups also serve as crucial coordination sites. The combination of these nitrogen and oxygen donor atoms allows DO3AM-acetic acid to form a stable, cage-like structure around a central metal ion. In the case of lanthanide complexes, this often results in 9-coordinate complexes, with four nitrogen atoms from the macrocycle and five oxygen atoms from the acetate (B1210297) and/or water ligands participating in the coordination sphere.

Macrocyclic Cavity and Metal Ion Binding Affinity

The 12-membered cyclen ring of DO3AM-acetic acid creates a pre-organized cavity that is well-suited for encapsulating metal ions of a specific size. This "macrocyclic effect" contributes significantly to the thermodynamic stability and kinetic inertness of the resulting metal complexes. The rigid structure of the macrocycle minimizes the entropic penalty associated with complexation, as the coordinating atoms are already held in a favorable conformation for binding. This pre-organization is a key factor in the high affinity of DO3AM-acetic acid for various metal ions, particularly lanthanides. smolecule.com

Thermodynamic Stability Studies of Metal Complexes

The thermodynamic stability of metal complexes is a critical parameter that dictates their suitability for various applications. For DO3AM-acetic acid, this stability is quantified through the determination of ligand protonation constants and the stability constants of its metal complexes.

Determination of Ligand Protonation Constants (log K)

The protonation constants (log K values) of a ligand describe the affinity of its basic sites for protons. These values are fundamental to understanding the pH-dependent behavior of the ligand and its metal complexes. For DO3AM-acetic acid, the primary basic sites are the nitrogen atoms of the macrocycle and the oxygen atom of the carboxylate group.

A common and reliable method for determining protonation constants is pH-potentiometric titration. mdpi.comnih.govmdpi.com This technique involves the gradual addition of a strong acid or base to a solution of the ligand while monitoring the pH. mit.edusips.org.in By analyzing the resulting titration curve, which plots pH against the volume of titrant added, the pKa values (the negative logarithm of the acid dissociation constant) for each protonation step can be calculated. mit.edu These pKa values are equivalent to the log K values for the corresponding protonation equilibria. For accurate results, these titrations are typically performed under controlled conditions of temperature and ionic strength, often in an inert atmosphere to prevent interference from atmospheric carbon dioxide.

The protonation constants for DO3AM-type ligands are crucial for predicting the formation and stability of their metal complexes at different pH values. The first protonation of DO3AM-acetic acid is reported to occur at a macrocyclic nitrogen atom.

Below is a table summarizing the protonation constants (log K) for DO3AM-acetic acid and a related monoamide derivative, DO3AM-NI, determined by pH-potentiometric titration.

Compoundlog K H1log K H2log K H3log K H4log K H5ConditionsReference
DO3AM-acetic acid 8.79 (Macrocycle NH)4.23 (Acetate COO⁻)2.49 (Secondary NH)--37°C
DO3AM-NI 9.007.904.093.252.5037°C, I=0.15 M NaCl nih.govmdpi.com

Table 1: Protonation Constants (log K) of DO3AM-acetic acid and a Related Derivative.

Effects of Competing Ions (e.g., Na+) on Protonation Behavior

The protonation behavior of chelating agents like DO3AM-acetic acid can be influenced by the presence of high concentrations of background electrolytes, such as sodium salts (e.g., NaCl or NaNO3). While detailed studies specifically quantifying the effect of Na+ on the protonation constants of DO3AM-acetic acid are not extensively documented in the provided search results, general principles of physical organic chemistry suggest that the high ionic strength created by such salts can affect the activity coefficients of the ions involved in the protonation equilibria. This can lead to slight shifts in the measured pKa values. For polydentate ligands with multiple protonation sites, the effect of the background electrolyte is a crucial parameter that is typically held constant during experimental determinations of stability constants to ensure thermodynamic consistency.

Determination of Metal Complex Stability Constants (log KML)

The thermodynamic stability of a metal complex is a key indicator of its ability to retain the metal ion in a biological environment, preventing its release and potential toxicity. This stability is quantified by the stability constant (log KML), which represents the equilibrium constant for the formation of the complex (ML) from the metal ion (M) and the fully deprotonated ligand (L).

The high affinity of the polyaminocarboxylate macrocycle of DO3AM-acetic acid for lanthanide ions makes it a scaffold of interest for creating contrast agents. The gadolinium(III) complex, in particular, is of significant interest. The stability constant (log KML) for the Gd³⁺ complex with a similar ligand, DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), is reported to be 21.9. While the "M" in DO3AM-acetic acid denotes a modification to the parent DO3A structure, this value provides a relevant benchmark for the expected high stability of the Gd(DO3AM-acetic acid) complex.

The versatile chelating properties of DO3AM-acetic acid also extend to various radiometals used in nuclear medicine. The stability of its complexes with these metals is crucial for the development of radiopharmaceuticals. For instance, the stability constant (log KML) for the Ga³⁺ complex with DO3A is 23.9, indicating exceptionally strong binding. For the Pb²⁺ ion, a log KPbL value of 17.5 has been reported for its complex with a DO3A-based ligand. Scandium(III) is also expected to form highly stable complexes with this class of ligands.

In a biological system, a chelating agent will encounter a variety of endogenous metal ions, such as Zn²⁺ and Cu²⁺. Therefore, the selectivity of the ligand for the intended metal ion (e.g., Gd³⁺) over these competing ions is a critical parameter. The stability constant for the Zn²⁺ complex with DO3A is 18.5, and for the Cu²⁺ complex, it is 22.0. Comparing these to the stability of the Gd³⁺ complex (log KGdL = 21.9), it is evident that while the ligand shows high affinity for all these ions, the stability of the Gd³⁺ complex is significantly higher than that of the Zn²⁺ complex. However, the Cu²⁺ complex exhibits comparable stability, highlighting the importance of considering competing equilibria in the design of Gd³⁺-based agents.

The accurate determination of stability constants is paramount for the reliable assessment of a chelating agent's potential. This requires rigorous experimental methodologies. Standardization of experimental conditions, such as temperature and ionic strength, is crucial for obtaining comparable and thermodynamically meaningful data. Potentiometric titration is a common and powerful technique used to determine both the protonation constants of the ligand and the stability constants of its metal complexes. Comparative analysis with well-characterized ligand systems, such as EDTA or DOTA, can also provide valuable insights and a benchmark for newly synthesized ligands. Furthermore, different analytical techniques, such as UV-Vis spectrophotometry or NMR spectroscopy, can be employed to corroborate the results obtained from potentiometric titrations.

Selectivity Studies for Specific Metal Ions (e.g., Gd³⁺ over Zn²⁺, Cu²⁺)

Influence of pH on Complexation Equilibrium

The formation of metal complexes with DO3AM-acetic acid is highly dependent on the pH of the solution. This is because the protonation state of the ligand's donor atoms (the amine groups and the carboxylate group) changes with pH. At low pH, the donor atoms are protonated, and the ligand is less available to coordinate with a metal ion. As the pH increases, the ligand deprotonates, becoming a more effective chelator.

Kinetic Aspects of Metal Complex Formation and Dissociation

The kinetic properties of metal complexes, specifically their rates of formation and dissociation, are critical determinants of their suitability for various applications. This section delves into the kinetic aspects of DO3AM-acetic acid metal complexes, providing a detailed analysis of their formation and dissociation kinetics, a comparison with related chelators, and the factors that influence their kinetic inertness.

The formation of metal complexes with DO3AM-acetic acid and similar macrocyclic ligands is a multi-step process. For lanthanide ions, the reaction generally proceeds through the formation of a protonated intermediate. rsc.org The rate-determining step for the formation of the final metal complex often involves the deprotonation of this intermediate, which is then followed by a rapid rearrangement where the metal ion moves into the ligand's cavity. rsc.org

Studies on the formation kinetics of Eu(III) and Ce(III) complexes with related DOTA-monoamide ligands indicate that the reactions occur via the formation of protonated intermediates, which then deprotonate to form the final complex through a hydroxide-assisted pathway. researchgate.net The formation rate of Eu(DO3A-ACE)⁻, a structurally similar compound, is about one order of magnitude slower than that of Eu(DOTA)⁻. This is attributed to the presence of a protonated amine group that destabilizes the protonated intermediate complex. researchgate.net

A detailed study on the formation of the Sc(DO3AM-NI) complex, a derivative of DO3AM-acetic acid, was followed using ¹H- and ⁴⁵Sc-NMR spectroscopy. mdpi.com The reaction was monitored in a sample containing the ligand and ScCl₃ at a low pH, highlighting the methods used to track these kinetic processes. mdpi.com

The dissociation of metal complexes of DOTA-derivative ligands is often most significant under acidic conditions, a process known as acid-catalyzed dissociation. This is a critical parameter for assessing the in vivo stability of these complexes. The dissociation kinetics of the Gd(DO3AM-acetate) complex have been studied, revealing its notable stability.

The dissociation rates of Gd(L1) and Gd(L2), where L1 and L2 are monoamide derivatives of DOTA, were investigated using ¹H-NMR relaxometry in a range of acidic concentrations (0.05 – 1.0 M H⁺). researchgate.net Similarly, the dissociation rate of the Sc(DO3AM-NI) complex was studied in 1 M HCl to assess its inertness. mdpi.com

For lanthanide complexes of DO3AM, the mechanism of acid-catalyzed dissociation differs from that of Ln-DOTA complexes. In the case of Ln-DOTA, the initial step is the protonation of uncoordinated carboxylate oxygen atoms, followed by a proton transfer to a ring nitrogen atom. researchgate.net In contrast, the dissociation of Ln(DO3A-ACE)⁻ complexes is several orders of magnitude faster than that of Ln(DOTA)⁻ due to the presence of a protonated group. researchgate.net

A comparative look at the Ga(III) complexes of DOTA and a DOTA-mono(n-butylamide) derivative (DO3AM(Bu)) showed that the dissociation kinetics could be followed by ⁷¹Ga NMR under both acidic and alkaline conditions. matilda.science The half-life for dissociation of the GaDOTA complex at pH 0 was approximately 12.2 days, while for GaDO3AM(Bu) it was about 2.7 days, demonstrating the high inertness of these types of complexes even under strongly acidic conditions. matilda.science

Table 1: Acid-Catalyzed Dissociation Data for Selected Metal Complexes

ComplexDissociation Rate Constant (k) (M⁻¹s⁻¹)Half-life (t₁/₂) (hours)ConditionsReference
[Gd(DO3AM-acetate)]⁺4.64 x 10⁻³41.51M HCl
[Gd(DOTA)]⁻2.10 x 10⁻⁴9161M HCl
[Mn(DOTA)]²⁻0.040-- otka-palyazat.hu
[Mn(DO3A)]⁻0.45-- otka-palyazat.hu

The kinetic inertness of a chelator is a crucial factor for its in vivo applications, as it determines the likelihood of releasing the potentially toxic free metal ion. While DO3AM-acetic acid forms thermodynamically stable complexes, their kinetic inertness is often compared to the gold standard, DOTA. researchgate.net

The Gd(DO3AM-acetate) complex, while exhibiting high kinetic stability, is less inert than Gd(DOTA)⁻. Studies on monoamide derivatives of DOTA have shown that replacing a single carboxylic acid group with an acetamide (B32628) function does not significantly compromise the dissociation kinetic properties of the resulting complexes, which remain comparable to those of Ln(DOTA)⁻. researchgate.net However, other derivatives, such as those with aminoethyl side chains, have been found to form less inert complexes than [Gd(DOTA)]⁻. researchgate.net

In the context of Mn(II) complexes, decreasing the denticity from DOTA to DO3A results in a drop in both stability and inertness. otka-palyazat.hufrontiersin.org The rate of acid-catalyzed dissociation increases from 0.040 M⁻¹s⁻¹ for [Mn(DOTA)]²⁻ to 0.45 M⁻¹s⁻¹ for [Mn(DO3A)]⁻. otka-palyazat.hu

For Ga(III) complexes, Ga-DOTA demonstrates significantly higher kinetic inertness compared to Ga-DO3A derivatives like DO3AMBu. acs.orgnih.gov This suggests that maintaining the intact DOTA structure is beneficial for achieving stable Ga complexes. acs.orgnih.gov

The residence time of inner-sphere water molecules (τm) is a key parameter influencing the relaxivity of paramagnetic contrast agents used in MRI. rsc.org This water exchange rate can be influenced by the ligand structure.

For Gd(III) complexes, accelerating the water exchange rate is often desirable. One study investigated Gd(III)-complexes of DO3A-acetophenone derivatives and found that hydrogen bonding between an ortho-phenol group and the coordinated water molecule could speed up the water exchange rate by stabilizing the eight-coordinate transition state of a dissociative exchange mechanism. rsc.org

Several structural factors influence the kinetic inertness of DO3AM-acetic acid and its derivatives.

Amide vs. Carboxylate/Ester Groups: The replacement of a carboxylate group with a less-donating amide group generally leads to a decrease in the thermodynamic stability of the complex. researchgate.netpdx.edu However, the effect on kinetic inertness is not always straightforward. For some lanthanide complexes, the substitution of one carboxylate with an acetamide does not significantly alter the dissociation kinetics. researchgate.net The electron-donating ability of the pendant arms plays a role; acetates are more effective ionic electron donors than nonionic amides, making the central lanthanide ion less electron deficient in acetate complexes. pdx.edu

Steric Hindrance: Increased steric hindrance around the metal ion can enhance kinetic inertness. The carbamoylmethyl groups in DO3AM-acetic acid are thought to reduce steric hindrance compared to bulkier ester groups, which can impact the balance between kinetic inertness and thermodynamic stability. In some Mn(II) complexes of DOTA derivatives, sterically more hindered amide complexes have shown surprisingly high conditional stability and excellent kinetic inertness despite lower denticity compared to DOTA. frontiersin.org

Ligand Rigidity: The rigidity of the macrocyclic platform is a crucial factor. More rigid ligands tend to form more kinetically inert complexes. science.gov

Water Exchange Kinetics (τm) in Paramagnetic Complexes

Structural Characterization of Metal Complexes in Solution and Solid State

The structural features of DO3AM-acetic acid metal complexes are fundamental to understanding their chemical behavior. In the solid state, X-ray crystallography provides precise information about coordination geometry and bond lengths. For instance, the structures of various Mn(II) complexes with cyclen derivatives, including those with acetamide arms, have been determined, revealing coordination numbers ranging from 6 to 8. nih.gov The solid-state structures of In(DO3A-xy-TPP)⁺ and Mn(DO3A-xy-TPP), where DO3A is conjugated to a triphenylphosphonium cation, show that the DO3A moiety is heptadentate. researchgate.net In contrast, the smaller Ga(III) ion in Ga(DO3A-xy-TPP)⁺ is only hexacoordinated by the DO3A ligand. researchgate.net

In solution, NMR spectroscopy is a powerful tool for structural elucidation. For diamagnetic complexes like those of In(III) and Ga(III), NMR data can indicate the symmetry of the coordinated ligand in solution. researchgate.net For paramagnetic complexes, NMR can also provide insights into dynamic processes. The ¹H NMR spectra of diamagnetic Y(III) complexes with DO3A derivatives have been used to study the slow intramolecular isomerization between different stereoisomers at low temperatures. researchgate.net

The coordination geometry of lanthanide complexes with DOTA-type ligands typically involves the four nitrogen atoms of the macrocycle and the oxygen atoms from the pendant arms. For DO3AM-acetic acid complexes, this would involve the three amide oxygens and the carboxylate oxygen. Often, a water molecule also coordinates to the metal ion, resulting in a 9-coordinate complex.

Coordination Geometry and Number

The coordination number and geometry of metal complexes with DO3AM-acetic acid are primarily dictated by the size and electronic properties of the central metal ion.

For trivalent lanthanide ions (Ln³⁺), DO3AM-acetic acid typically forms 9-coordinate complexes. Current time information in Tiranë, AL. In these complexes, the coordination sphere is completed by the four nitrogen atoms of the cyclen macrocycle and five oxygen atoms. These oxygen donors can originate from the acetate and amide pendant arms of the ligand, as well as from directly coordinated water molecules. Current time information in Tiranë, AL. The resulting geometry is often a distorted monocapped square antiprism. pdx.edu

In contrast, with the smaller gallium(III) ion (Ga³⁺), DO3AM-acetic acid derivatives tend to form 6-coordinate complexes. researchgate.netacs.org The coordination environment around Ga³⁺ is typically a distorted octahedron, involving the four nitrogen atoms of the macrocycle and two oxygen atoms from the pendant arms (N₄O₂ coordination). researchgate.netacs.org This preference for a lower coordination number is a direct consequence of the smaller ionic radius of Ga³⁺. researchgate.netresearchgate.net Similarly, the Mn(II) ion, which has a smaller effective ionic radius, can also form 6-coordinate complexes with DOTA-like ligands where it is in a distorted octahedral geometry. nih.gov

Other metal ions exhibit different coordination preferences. For instance, In(III) complexes with DO3A derivatives are often 7-coordinate with a monocapped octahedral geometry. researchgate.net Mn(II) has been shown to form 7-coordinate complexes with DO3AM, adopting a capped trigonal prismatic geometry. nih.gov

Table 1: Coordination Geometries of Metal Complexes with DO3AM-acetic acid and Related Ligands

Metal Ion Typical Coordination Number Common Coordination Geometry
Lanthanides (Ln³⁺) 9 Distorted Monocapped Square Antiprism
Gallium (Ga³⁺) 6 Distorted Octahedron
Indium (In³⁺) 7 Monocapped Octahedral
Manganese (Mn²⁺) 6, 7, or 8 Distorted Octahedron, Capped Trigonal Prism

Influence of Metal Ion Size on Coordination Environment

The ionic radius of the metal ion is a critical factor that dictates the coordination environment of DO3AM-acetic acid complexes. The flexible nature of the DOTA-based macrocycle and its pendant arms allows it to accommodate a range of metal ion sizes, but this often leads to variations in the coordination number and geometry.

The cavity of DOTA-like ligands is generally considered too large for optimal coordination with smaller ions like Ga³⁺, which typically prefer six coordination sites. researchgate.net This size mismatch can lead to less stable complexes compared to those formed with ligands having a more pre-organized, compact cavity. For Ga³⁺, the DO3A-based ligand acts as a hexadentate chelator, engaging the four macrocyclic nitrogens and only two of the available pendant arm oxygens to form an octahedral complex. researchgate.net

In the case of Mn(II), which has an effective ionic radius slightly smaller than that of Cd(II), differences in coordination number have been observed. nih.gov While Ca(II) forms a regular 8-coordinate complex, smaller ions like Cd(II) and Zn(II) with related ligands form 6-coordinate complexes. nih.gov This has been attributed to steric interactions between the coordinated oxygen atoms, which favor lower coordination numbers for smaller metal ions. nih.gov

For the lanthanide series, as the ionic radius decreases (lanthanide contraction), there can be subtle changes in the bond lengths and angles within the 9-coordinate structure. researchgate.net This can influence the stability and kinetic properties of the complexes across the series. researchgate.net

Solution-State Structural Integrity

The stability and integrity of the coordination of the pendant arms in solution are crucial for the application of these complexes. NMR spectroscopy is a powerful tool for investigating the solution-state structure and dynamics.

However, for some lanthanide complexes of DOTA-like ligands, dynamic equilibria between different isomeric forms can exist in solution. acs.org For instance, in complexes where one acetate arm is replaced by a different group, syn and anti-isomers can be in dynamic equilibrium. acs.org The presence of different isomers can be influenced by the size of the lanthanide ion. acs.org In the case of some bismacrocyclic Eu³⁺ complexes of DO3A-amide derivatives, NMR studies revealed a switch in the population of square antiprismatic (SAP) and twisted square antiprismatic (TSAP) isomers compared to their tricarboxylate analogs. rsc.org In these amide derivatives, the TSAP isomer, which does not alter its inner-sphere hydration upon binding to other ions like Ca²⁺, was found to be the major species in solution. rsc.org

Hydration State (q) of Metal Complexes

The number of water molecules directly coordinated to the metal ion in the inner sphere, known as the hydration state (q), is a key parameter, particularly for applications in magnetic resonance imaging (MRI). rsc.org The hydration state is a major factor influencing the relaxivity of paramagnetic complexes. rsc.orgfrontiersin.org

For lanthanide complexes of DO3AM-acetic acid and its derivatives, the hydration state can vary. Generally, in the 9-coordinate Ln³⁺ complexes, one coordination site is occupied by a water molecule (q=1). acs.org However, the nature of the pendant arms can influence this. For example, replacing carboxylate groups with amide groups can affect the water exchange rate. rsc.org

The hydration state can also be responsive to the chemical environment, such as pH. rsc.org For example, in some Gd³⁺ complexes with aminoethyl-functionalized side arms, the ligation of these arms to the metal center is pH-dependent, which in turn alters the metal's hydration state. researchgate.net Similarly, the coordination of other molecules or ions can displace coordinated water, leading to a change in q. rsc.org Luminescence lifetime measurements of europium(III) complexes in H₂O and D₂O are a common method to experimentally determine the value of q. rsc.org

It has been noted that the Mn(II) complex of the related heptadentate ligand DO3A does not have a coordinated water molecule (q=0). frontiersin.org

Redox Properties of Metal Complexes

The macrocyclic framework of DO3AM-acetic acid can stabilize different oxidation states of a coordinated metal ion, enabling the study and application of their redox properties. This is particularly relevant for metal ions that can exist in multiple stable or quasi-stable oxidation states, such as cerium and europium.

Electron Transfer Processes

The redox behavior of metal complexes is crucial for their application in various fields, including the development of redox-responsive imaging probes. The DO3AM-acetic acid ligand system can influence the electron transfer properties of coordinated metal ions.

Ce³⁺/Ce⁴⁺ Systems: DO3AM-acetic acid and related macrocycles can form stable complexes with both Ce³⁺ and Ce⁴⁺. The ligand framework helps to stabilize the higher +4 oxidation state of cerium. The redox potential for the Ce³⁺/Ce⁴⁺ couple in a DO3AM-acetic acid complex has been reported to be approximately +1.23 V versus the standard hydrogen electrode (SHE). Current time information in Tiranë, AL. This indicates that the complex is a relatively strong oxidizing agent.

Eu²⁺/Eu³⁺ Systems: The Eu²⁺/Eu³⁺ redox couple is of significant interest for the development of redox-sensitive (hypoxia-responsive) MRI contrast agents. nih.gov The DO3AM-acetic acid ligand can modulate the redox potential of this couple. It has been noted that the redox potential for the Eu²⁺/Eu³⁺ interconversion in a DO3AM-acetate complex is shifted by -0.15 V compared to analogous DOTA complexes. Current time information in Tiranë, AL. The Eu(II) state is paramagnetic and can enhance the T1-weighted MRI signal, while upon oxidation to the less paramagnetic Eu(III), this effect is diminished, providing a mechanism for redox sensing. nih.gov The different functional groups in DO3AM complexes compared to DO3A complexes can lead to different redox potentials for the coordinated iridium(III) center in heterobimetallic assemblies, which in turn affects energy transfer processes. latrobe.edu.au

Spectroscopic and Computational Characterization of Do3am Acetic Acid and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for elucidating the intricate details of molecular structure, purity, and dynamic behavior of DO3AM-acetic acid and its corresponding metal chelates.

¹H/¹³C NMR for Molecular Structure and Purity Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in verifying the molecular structure and assessing the purity of synthesized DO3AM-acetic acid. The spectra provide distinct signals corresponding to the protons and carbons of the cyclen backbone, the acetate (B1210297) arm, and the three amide groups. chematech-mdt.comchematech-mdt.com Chemical shifts of these nuclei are sensitive to their local electronic environment, allowing for the confirmation of the covalent framework. For instance, the presence of specific resonances for the macrocyclic ring and the carboxyl regions confirms the successful synthesis of the ligand. Purity is often assessed to be greater than 95% by comparing the integrals of the main compound's signals to those of any impurities. precisepeg.com

Technique Application Key Findings
¹H NMRMolecular Structure ConfirmationReveals distinct signals for the cyclen backbone, acetate, and amide protons.
¹³C NMRMolecular Structure ConfirmationProvides signals for all unique carbon atoms, confirming the covalent structure.
¹H/¹³C NMRPurity AssessmentIntegration of signals allows for quantification of purity, often exceeding 95%. precisepeg.com

¹⁷O NMR for Water Exchange Studies

⁴⁵Sc-NMR for Complex Speciation

Scandium-45 (⁴⁵Sc) NMR spectroscopy is a powerful tool for studying the speciation of scandium complexes in solution. For scandium complexes of DOTA and its derivatives, ⁴⁵Sc NMR provides insights into the symmetry of the ligand field around the Sc³⁺ ion. researchgate.netnih.gov For example, the [Sc(dota)]⁻ anion exhibits a broad signal, indicating a highly unsymmetrical donor atom arrangement. researchgate.netnih.gov In studies of Sc(DO3AM-NI), a derivative of DO3AM-acetic acid, ¹H and ⁴⁵Sc NMR were used to assess the stability constant of the complex. nih.govmdpi.com The intensity of the ⁴⁵Sc NMR signal of aqueous Sc(III) can be precisely measured to monitor complex formation. mdpi.com This technique, often combined with potentiometry, allows for the determination of stability constants and the identification of different species present at various pH values. researchgate.net

Isotope Complex System Information Gained
⁴⁵ScSc(DO3AM-NI)Stability constant assessment, monitoring of complex formation. nih.govmdpi.com
⁴⁵ScSc(DOTA)Information on ligand field symmetry, determination of stability constants. researchgate.netnih.gov

⁷¹Ga NMR for Kinetic Studies

Gallium-71 (⁷¹Ga) NMR is instrumental in probing the kinetic inertness of gallium complexes. The dissociation kinetics of Ga(III) complexes with DOTA and its monoamide derivatives have been monitored using ⁷¹Ga NMR under both acidic and alkaline conditions. researchgate.netmatilda.sciencematilda.science These studies reveal the half-lives of the complexes, providing a measure of their stability over time. For instance, the GaDOTA complex is significantly more inert than its monoamide analog, GaDO3AM(Bu). researchgate.netmatilda.science Such kinetic data is crucial for the development of Ga-based radiopharmaceuticals.

Complex Condition **Half-life (τ₁/₂) **
GaDOTApH = 0~12.2 days researchgate.netmatilda.science
GaDOTApH = 10~6.2 hours researchgate.netmatilda.science
GaDO3AM(Bu)pH = 0~2.7 days researchgate.netmatilda.science
GaDO3AM(Bu)pH = 10~0.7 hours researchgate.netmatilda.science

Variable-Temperature and Variable-pH NMR for Dynamic Processes and Structural Features

Variable-temperature and variable-pH NMR studies provide a window into the dynamic processes and structural features of DO3AM-acetic acid and its complexes in solution. Variable-temperature ¹H NMR can be used to probe the coordination structure and dynamic behavior of metal complexes. acs.org For instance, in Pb²⁺ complexes of similar cyclen-based ligands, this technique helps to understand whether pendant arms are consistently bound or are in rapid exchange. acs.org

Variable-pH ¹H NMR titrations offer experimental insights into the solution structure of metal complexes and support speciation models. acs.org Changes in chemical shifts with pH can indicate protonation events and conformational changes. mdpi.com For example, in Gd(III) complexes of DO3A derivatives, pH sensitivity is imparted by functional groups like amines, where the coordination to the metal center changes with pH, affecting the hydration state. nih.gov These studies are critical for designing pH-responsive MRI probes. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Metal-Complex Stoichiometry Validation

Mass spectrometry is an indispensable analytical technique for the characterization of DO3AM-acetic acid and its metal complexes. It is routinely used to verify the molecular weight of the synthesized ligand, which is approximately 401.46 g/mol . chematech-mdt.comnih.gov Electrospray ionization mass spectrometry (ESI-MS) is a common method for this purpose. nih.gov Furthermore, MS is crucial for validating the stoichiometry of the metal-ligand complexes, confirming the formation of the desired 1:1 complex, for example, [Gd(DO3AM-acetic acid)]⁺. This validation is a critical quality control step in the synthesis of these compounds for various applications. nih.govspringermedizin.de

Compound/Complex Molecular Weight ( g/mol ) Technique Reference
DO3AM-acetic acid401.46ESI-MS chematech-mdt.comnih.gov
[Gd(DO3AM-acetic acid)]⁺-MS
eSOMA-01 (DO3AM-acetic acid conjugate)-LC/MS (ESI) nih.gov
PSMA ligands with DO3AM-LC-MS springermedizin.de

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Conjugate Confirmation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the purification and purity assessment of DO3AM-acetic acid and its derivatives. Given its role as a bifunctional chelator, ensuring high purity is critical before its use in forming metal complexes or conjugating to biomolecules.

Research findings indicate that DO3AM-acetic acid can be purified to levels exceeding 95-96%. precisepeg.comsmolecule.com The process often involves preparative reverse-phase HPLC. For analytical purposes, radiolabeling studies, such as with Gallium-68 (⁶⁸Ga) or Scandium-44 (⁴⁴Sc), utilize radio-HPLC to determine the radiochemical purity of the final complex. mdpi.com In these analyses, specific columns and mobile phases are employed to achieve optimal separation. For instance, the analysis of a ⁴⁴Sc-labeled DO3AM-nitroimidazole (NI) conjugate used a C18 column with a gradient elution system composed of aqueous oxalic acid and acetonitrile. mdpi.com Similarly, the purification of a ⁶⁸Ga-labeled conjugate involved a pre-conditioned solid-phase extraction (SPE) cartridge followed by HPLC analysis. mdpi.com The successful conjugation of DO3AM-acetic acid to other molecules, forming conjugates, can also be confirmed and purified using HPLC, as demonstrated in patent literature where a purity of 90.0% was achieved for a complex conjugate. google.com

Table 1: Representative HPLC Conditions for Analysis of DO3AM-acetic acid Derivatives

Analyte Column Mobile Phase (Eluents) Purity Achieved Reference
DO3AM-acetic acid Not specified Not specified > 96% precisepeg.com
[⁴⁴Sc]Sc(DO3AM-NI) Luna C18 (3 µm, 150 × 4.6 mm) A: Oxalic acid (0.01 M, pH=3)B: Acetonitrile > 96% (Radiochemical) mdpi.com
[⁶⁸Ga]Ga(DO3AM-NI) Kinetex C18 (2.6 µm, 100 × 4.6 mm) As above > 96% (Radiochemical) mdpi.com

UV-Visible Spectroscopy for Complexation Monitoring

UV-Visible (UV-Vis) spectroscopy is a straightforward and effective method for monitoring the formation of metal complexes with DO3AM-acetic acid. The technique relies on changes in the electronic absorption spectrum of the ligand upon coordination to a metal ion.

The carboxylic acid group and the amide groups within the DO3AM-acetic acid structure contain chromophores that absorb in the ultraviolet region. researchgate.net The complexation of a metal ion alters the electronic environment of these groups, leading to a shift in the absorption bands. This phenomenon allows for the real-time monitoring of the reaction progress. Spectrophotometric titration, where the absorbance is measured at a fixed wavelength (typically between 250-300 nm) while the metal-to-ligand ratio is varied, can be used to confirm the stoichiometry of the complex and ensure complete complexation. Studies on indole-3-acetic acid, another carboxylic acid-containing ligand, show distinct changes in its UV-Vis spectrum upon complexation with iron(III), providing evidence of coordination. researchgate.net The absorption spectra of acetic acid itself in aqueous solutions show a characteristic peak for the carboxylic acid chromophore, which shifts depending on its concentration and aggregation state, further supporting the utility of this technique for studying coordination environments. researchgate.net

Table 2: Application of UV-Vis Spectroscopy in Ligand-Metal Complexation Studies

System Observation Wavelength Range Significance Reference
DO3AM-acetic acid + Ln³⁺ Spectrophotometric titration to verify 1:1.2 ligand-to-metal ratio for complete complexation. 250–300 nm Confirms reaction completion and stoichiometry.
Indole-3-acetic acid + Fe(III) Changes in the absorption spectrum upon addition of Fe(III). ~220-350 nm Provides evidence of ligand-to-metal coordination. researchgate.net

Luminescence Spectroscopy for Hydration State and Coordination Environment (e.g., Eu³⁺/Tb³⁺ complexes)

Luminescence spectroscopy is a powerful tool for investigating the coordination environment of lanthanide (Ln³⁺) complexes of DO3AM-acetic acid, particularly those involving europium (Eu³⁺) and terbium (Tb³⁺). This technique provides detailed information on the number of water molecules directly coordinated to the metal ion, known as the inner-sphere hydration state (q).

The method, often referred to as Horrocks' method, measures the luminescence lifetime of the Eu³⁺ or Tb³⁺ ion in both H₂O and D₂O. pdx.edu The difference in the decay rates is directly proportional to the number of coordinating O-H oscillators from water molecules, allowing for the calculation of q. This parameter is crucial as the inner-sphere water molecules play a significant role in the properties of these complexes. For instance, in a study of related nitrophenyl-functionalized DO3A and DO3AM complexes with dysprosium (Dy³⁺), a different lanthanide, the hydration state was found to vary with pH and the ligand structure. pdx.edu The hydration state of the Dy(NP-DO3AM) complex remained relatively constant at different pH values (q ≈ 1.1-1.2), while its DO3A analogue showed a decrease in hydration from 1.8 to 0.92 upon increasing the pD. pdx.edu Luminescence studies of heterodinuclear Zn(II)Ln(III) complexes have also shown that the emission spectra of Tb³⁺ and other lanthanides are characteristic of their coordination environment. researchgate.net

Table 3: Luminescence Properties and Hydration State Determination

Lanthanide Ion Property Measured Information Gained Example Finding Reference
Eu³⁺, Tb³⁺ Luminescence lifetime in H₂O vs. D₂O Inner-sphere hydration state (q) Method is viable for determining q in lanthanide complexes. pdx.edu
Tb³⁺ Emission Spectrum Characteristic transitions (e.g., ⁵D₄ → ⁷F₅ at ~546 nm) confirm the metal's coordination environment. The strongest emission for a [Tb(L)(hfac)₃] complex was observed at 546 nm. researchgate.net researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

Table 4: Crystallographic Data for the [Mn(DO3AM)][MnCl₄]·EtOH Complex

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P2(1)/n nih.gov
a (Å) 8.366(8) nih.gov
b (Å) 19.483(2) nih.gov
c (Å) 16.3627(16) nih.gov
β (°) 99.254(2) nih.gov
Z (formula units/cell) 4 nih.gov

Computational Chemistry Methodologies

Computational methods, particularly Density Functional Theory (DFT) and molecular docking, are powerful predictive tools used to complement experimental findings. They provide a deeper understanding of the structural and electronic properties of DO3AM-acetic acid and its potential biological interactions.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

DFT calculations are widely used to model the geometric and electronic structures of molecules. mdpi.com For DO3AM-acetic acid and its complexes, DFT can be employed to optimize the molecular geometry, predict vibrational frequencies (for comparison with IR and Raman spectra), and calculate electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scirp.orgbiointerfaceresearch.com

Studies on related acetic acid derivatives have demonstrated the utility of DFT. For example, calculations on (5-chloro-quinolin-8-yloxy) acetic acid using the B3LYP functional with 6-31G* and 6-311++G** basis sets helped identify stable conformations and assign vibrational wavenumbers. scirp.org In another study, DFT was used to investigate the electronic properties of polymer blends treated with acetic acid, showing that the addition of acetic acid could lower the HOMO/LUMO band gap, indicating altered electronic reactivity. biointerfaceresearch.com For metal complexes, DFT calculations can elucidate the relative energies of d-orbitals, explain magnetic properties, and confirm experimentally observed structures, as shown in studies of eight-coordinate transition metal complexes. researchgate.net These computational insights are crucial for rationalizing the observed chemical properties and for the predictive design of new chelators.

Table 5: Properties Calculable by DFT for DO3AM-acetic acid and its Complexes

Calculated Property Significance Example from Related Systems Reference
Optimized Molecular Geometry Predicts stable 3D structures, bond lengths, and angles. Stable conformations of (5-chloro-quinolin-8-yloxy) acetic acid were determined. scirp.org scirp.org
HOMO/LUMO Energies Determines the electronic band gap, related to chemical reactivity and electronic transitions. The HOMO/LUMO gap of polymer blends was shown to decrease upon treatment with acetic acid. biointerfaceresearch.com biointerfaceresearch.com
Vibrational Frequencies Allows for assignment of experimental IR and Raman spectra. Calculated wavenumbers were used to assign the vibrational spectra of thiophene (B33073) carboxylic acid derivatives. mdpi.com mdpi.com

Molecular Docking Studies for Ligand-Biomolecule Interactions (e.g., protein binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.com This method is invaluable for assessing the potential of DO3AM-acetic acid, especially when conjugated to a targeting vector, to interact with biological targets.

The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov While direct docking studies on DO3AM-acetic acid are not prominent in the search results, research on structurally related molecules highlights the approach. For instance, new hybrids of indole-3-acetic acid and tacrine (B349632) were designed with the guidance of molecular docking to predict their binding mode within acetylcholinesterase, a key enzyme in Alzheimer's disease. nih.gov In another study, docking was used to investigate the binding of aurone (B1235358) derivatives to COX-2 and LOX enzymes, with the docking scores correlating well with experimentally determined inhibitory activity. nih.gov These examples show that if DO3AM-acetic acid were conjugated to a biologically active molecule, molecular docking could be a powerful tool to predict and rationalize its binding affinity and interaction with the target protein. nih.govkemdikbud.go.id

Table 6: Application of Molecular Docking to Acetic Acid Derivatives and Related Ligands

Ligand Class Protein Target Purpose of Docking Key Finding Reference
Indole-3-acetic acid (IAA)-tacrine hybrids Acetylcholinesterase (AChE) Guide the design of new inhibitors. Docking predicted a binding mode targeting both the catalytic and peripheral sites of AChE. nih.gov
Aurone derivatives COX-2 / LOX Investigate binding affinity and mode. The compound with the best docking score also showed the highest in vitro inhibitory strength. nih.gov

Ligand Design Principles and Structure Property Relationships for Do3am Acetic Acid Derivatives

Impact of Macrocyclic Backbone Modifications

The 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) ring forms the foundation of DO3AM-acetic acid and its derivatives, providing a pre-organized platform for metal ion coordination. Modifications to this backbone can significantly influence the properties of the resulting metal complexes.

Introducing rigidity to the macrocycle is a key design strategy. For instance, incorporating a pyridine (B92270) ring into the cyclen framework, as seen in PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) derivatives, can enhance the stability and inertness of the corresponding metal complexes. researchgate.netfrontiersin.orgresearchgate.netotka-palyazat.hu This increased rigidity helps to minimize the conformational flexibility of the ligand, leading to a more stable complex. chemrxiv.org The size of the macrocyclic ring is also critical; the 12-membered cyclen backbone has been shown to be a more suitable scaffold for certain metal ions, like Pb²⁺, compared to larger rings like cyclam. acs.org

Another modification involves replacing one of the nitrogen donor atoms in the macrocyclic ring with an oxygen atom, creating an ether linkage, as in ODO3A. researchgate.netfrontiersin.orgresearchgate.netotka-palyazat.hu This alteration can partially compensate for a decrease in denticity that might otherwise reduce the stability and inertness of the complex. researchgate.netfrontiersin.orgresearchgate.net

Effects of Pendant Arm Nature (Carboxylates vs. Amides) on Chelation Properties

The coordinating pendant arms extending from the macrocyclic backbone play a crucial role in defining the chelation properties of the ligand. The substitution of carboxylate groups with amide functionalities in DO3AM-acetic acid derivatives leads to significant changes in thermodynamic stability, kinetic inertness, and water exchange rates.

The replacement of a carboxylate pendant arm with an amide group generally leads to a decrease in the thermodynamic stability of the resulting metal complex. researchgate.netfrontiersin.orgresearchgate.netnih.govmdpi.com This is attributed to the weaker bond between the metal ion and the amide oxygen compared to the stronger interaction with a carboxylate oxygen. researchgate.net For instance, the stability constant of a Gd(III) complex with a monoamide DOTA derivative was found to be about 2.5 log K units lower than that of the parent Gd(DOTA)⁻ complex. researchgate.net Similarly, studies on Mn(II) complexes have shown a noticeable drop in the stability constant when primary amides are substituted for acetates. researchgate.netfrontiersin.orgresearchgate.net The lower basicity of the amide-containing ligands also contributes to this reduced stability. frontiersin.orgnih.govmdpi.com

Ligand/ComplexStability Constant (log K)Metal IonNotes
[Mn(DOTA)]²⁻19.89Mn(II)High stability due to four carboxylate arms.
[Mn(DO3A)]⁻Lower than [Mn(DOTA)]²⁻Mn(II)Decreased denticity leads to lower stability. researchgate.netfrontiersin.org
Sc(DO3AM-NI)22.36Sc(III)Lower than Sc(DOTA)⁻ due to the amide moiety. mdpi.com
Ga(DO3AM(Bu))24.64Ga(III)Lower than Ga(DOTA) due to the amide group. researchgate.net
Gd(monoamide DOTA)~2.5 log units lower than Gd(DOTA)⁻Gd(III)Demonstrates the effect of a single amide substitution. researchgate.net
ComplexDissociation Rate Constant (k₁) or Half-life (τ₁/₂)ConditionsComparison
[Mn(DOTA)]²⁻0.040 M⁻¹s⁻¹Acid-catalyzedMore inert than [Mn(DO3A)]⁻. researchgate.netfrontiersin.org
[Mn(DO3A)]⁻0.45 M⁻¹s⁻¹Acid-catalyzedLess inert than [Mn(DOTA)]²⁻. researchgate.netfrontiersin.org
[Mn(PC3AMH)]²⁺0.0107 M⁻¹s⁻¹Acid-catalyzedMore inert than [Mn(PCTA)]⁻. researchgate.netfrontiersin.org
[Mn(PC3AMPip)]²⁺0.00458 M⁻¹s⁻¹Acid-catalyzedEven more inert than [Mn(PC3AMH)]²⁺. researchgate.netfrontiersin.org
Sc(DO3AM-NI)(1.55 ± 0.04) x 10⁻⁶ s⁻¹1 M HClMore inert than Sc(DOTA)⁻. nih.govmdpi.com
Ga(DO3AM(Bu))τ₁/₂ ~2.7 dayspH = 0Less inert than Ga(DOTA). researchgate.net

The nature of the pendant arms also modulates the exchange rate of water molecules coordinated to the metal center, a critical parameter for MRI contrast agents. Replacing anionic carboxylate arms with neutral amide arms generally leads to a decrease in the water exchange rate. rsc.org This is a key strategy for converting DOTA-like complexes, which typically have fast water exchange, into species suitable for PARACEST (Paramagnetic Chemical Exchange Saturation Transfer) imaging, which requires slower exchange. rsc.org However, this effect can be counteracted by introducing other types of functional groups, such as phosphonates or phenolates, which can increase the water exchange rate. rsc.org

Influence on Kinetic Inertness

Role of Amide Type (Primary, Secondary, Tertiary) on Complexation Properties

The type of amide—primary (-CONH₂), secondary (-CONHR), or tertiary (-CONR₂)—also has a pronounced effect on the properties of the resulting metal complexes.

Research on Mn(II) complexes has shown that while the substitution of primary amides for acetates leads to a drop in the stability constant, this stability increases when moving from primary to secondary and then to tertiary amides. researchgate.netfrontiersin.orgresearchgate.net For example, the tertiary amide complex [Mn(PC3AMPip)]²⁺ displays surprisingly high conditional stability. researchgate.netfrontiersin.orgresearchgate.net

A similar trend is observed for kinetic inertness. The rate of acid-catalyzed dissociation decreases when going from a primary amide to a tertiary amide complex. researchgate.netfrontiersin.orgresearchgate.net The increased steric hindrance of the bulkier secondary and tertiary amide groups is thought to hinder the approach of protons to the macrocyclic nitrogen atoms, thereby slowing the dissociation process. rsc.org

Rational Design for pH-Sensitive Chelators

The principles of structure-property relationships can be harnessed to design "smart" chelators that respond to changes in their environment, such as pH. For instance, DO3AM-acetic acid derivatives can be functionalized to create pH-sensitive MRI contrast agents.

One approach involves incorporating a pendant arm with a group whose coordination to the metal ion is pH-dependent. In the Gd(NP-DO3A) complex, which has three acetate (B1210297) arms and one nitrophenol arm, the nitrophenol group dissociates from the metal center under acidic conditions (pH 5), leading to an increase in relaxivity. pdx.edu In contrast, for the corresponding triamide derivative, Gd(NP-DO3AM), the nitrophenol group remains coordinated even at pH 5. pdx.edu This difference in behavior is due to the different electron-donating abilities of the acetate versus amide arms. pdx.edu The more electron-donating acetate groups in NP-DO3A make the complex more susceptible to acid-catalyzed dissociation of the nitrophenol arm compared to the less electron-donating amide groups in NP-DO3AM. pdx.edu This demonstrates how the interplay between different pendant arms can be rationally tuned to create pH-responsive systems.

Another strategy involves attaching functional groups that can be protonated within a specific pH range, which in turn modulates the properties of the complex. rsc.org Gd(III) complexes with extended, non-coordinating phosphonate (B1237965) groups attached via amide bonds have shown pH-sensitive relaxivity as the phosphonate groups become protonated. rsc.org

Incorporation of pH-Responsive Functionalities (e.g., Aminoethyl Moieties)

The design of "smart" magnetic resonance imaging (MRI) contrast agents that can report on their physiological environment, such as pH, often involves the modification of stable macrocyclic chelates like DO3AM-acetic acid. A primary strategy is the incorporation of pH-responsive functional groups onto the ligand framework. These groups can undergo protonation or deprotonation within a physiological pH range, leading to a measurable change in the agent's properties. researchgate.netnih.gov

One of the most effective and widely studied pH-responsive functionalities for DO3A-based ligands is the aminoethyl group. researchgate.netresearchgate.net By attaching an N-substituted aminoethyl moiety to the fourth nitrogen of the cyclen ring (the position occupied by the acetic acid in DO3AM-acetic acid), researchers have created a novel class of pH-sensitive probes. researchgate.net The primary or secondary amine in this sidearm possesses a pKa value that can be fine-tuned through N-substitution, allowing the pH-responsive range of the agent to be tailored for specific biological applications. researchgate.net Examples of such derivatives include AE-DO3A (aminoethyl-DO3A), MAE-DO3A (N-methylaminoethyl-DO3A), and DMAE-DO3A (N,N-dimethylaminoethyl-DO3A). researchgate.net The amine group in these derivatives is readily accessible for further functionalization, enhancing their versatility. researchgate.net

Another approach involves replacing the acetic acid group with an aminoethyl side chain to create derivatives like DO3AM-N-(2-aminoethyl)ethanamide. This modification can enhance biocompatibility and provide a reactive site for conjugation to other molecules. Beyond simple amines, other groups like p-nitrophenolic arms have been attached to the DO3A and DO3AM backbone to impart pH sensitivity. acs.org However, it has been noted that such modifications to the DO3A platform must be approached with caution, as they can influence the kinetic stability of the resulting metal complex. rsc.org

Table 1: Stability Constants of Gd(III) Complexes with pH-Responsive DO3A Derivatives

LigandFunctional Grouplog KGdLReference
AE-DO3AAminoethyl22.40 researchgate.net
DMAE-DO3AN,N-dimethylaminoethyl20.56 researchgate.net

Mechanisms of pH-Induced Changes in PARACEST Effects

The pH-responsive functionalities integrated into DO3AM-acetic acid derivatives induce changes in MRI signals through several distinct mechanisms, primarily affecting Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) and T1 relaxivity. researchgate.netresearchgate.net The PARACEST effect itself is inherently sensitive to pH because the proton exchange rates that govern the phenomenon are influenced by hydrogen ion concentration. nih.gov

A key mechanism involves the pH-dependent coordination and decoordination of the responsive moiety. researchgate.net For instance, in aminoethyl-DO3A complexes, the pendant amine group can coordinate to the lanthanide ion at higher pH values. As the pH becomes more acidic, the amine group becomes protonated and dissociates from the metal center. researchgate.net This "on/off" ligation has two major consequences:

Change in Water Hydration (q) : When the amine arm is coordinated to the metal ion (typically at basic pH), it can block the binding site for a water molecule. Upon protonation and dissociation at acidic pH, a water molecule can access the inner coordination sphere of the metal ion. This change in the number of inner-sphere water molecules (q) directly alters the T1 relaxivity of the complex. researchgate.net

Modulation of PARACEST Signal : The exchangeable protons on the amine group itself can generate a PARACEST signal. A novel mechanism has been described where the slow coordination-decoordination of the amine is coupled with the rapid proton exchange between the free, uncoordinated amino group and the surrounding bulk water. This process mediates the magnetization transfer and is highly pH-dependent, making it measurable by MRI. researchgate.net

For other functionalities, like the p-nitrophenolic arm in Gd(NP-DO3A), the mechanism also involves acid-catalyzed dissociation of the phenolic group from the lanthanide, leading to an increase in relaxivity at lower pH. acs.org In contrast, for the amide-based analogue, Gd(NP-DO3AM), the nitrophenol does not dissociate. The modest pH-induced change in relaxivity in this case is attributed to a more subtle increase in the rate of proton exchange (prototropic exchange) of the bound water molecule and/or the phenolic protons. acs.org

The relationship is not always linear. In some systems, such as certain iron(II) complexes, the maximum saturation transfer is observed at a slightly acidic pH. At higher pH values, the base-catalyzed increase in the proton exchange rate becomes too fast, causing the NMR peaks to coalesce, which in turn leads to a decrease in the measured CEST effect. acs.org

Table 2: pH-Dependent Relaxivity of Gd(III) Complexes with a p-Nitrophenol Moiety

ComplexRelaxivity (r1) at pH 9 (mM-1s-1)Relaxivity (r1) at pH 5 (mM-1s-1)Primary MechanismReference
Gd(NP-DO3A)4.17.0Acid-catalyzed dissociation of nitrophenol acs.org
Gd(NP-DO3AM)Modest increase from pH 9 to 5Increased prototropic exchange rate acs.org

Design for Specific Metal Ion Chelation Characteristics (e.g., Radiometals)

The DO3AM-acetic acid scaffold and its derivatives are not only valuable for MRI but also serve as effective chelators for various metal ions, including radiometals used in nuclear medicine for imaging and therapy. publish.csiro.auspringermedizin.de The design of these bifunctional chelators for radiometal applications is governed by the need for high thermodynamic stability and kinetic inertness to prevent the release of the toxic radiometal in vivo. nih.govacs.org

DO3AM has been specifically investigated for the chelation of the theranostic pair 203Pb/212Pb. publish.csiro.auspringermedizin.de For instance, DO3AM was conjugated to a prostate-specific membrane antigen (PSMA) targeting motif to develop ligands for PSMA-targeted alpha therapy. springermedizin.de The three amide arms and one carboxylate arm of the DO3AM chelator provide a suitable coordination environment for lead isotopes. publish.csiro.au

The choice of donor atoms on the pendant arms of the cyclen ring is crucial for tailoring the chelator to a specific radiometal. While the original DOTA ligand with four carboxylate arms is a versatile chelator, substituting these arms can enhance specificity and stability for certain metals. acs.org For Pb(II), replacing carboxylate donors with amide groups, as in TCMC (a tetra-amide analogue), has been shown to improve the kinetic inertness of the resulting complex. acs.org The DO3AM structure, with its mix of three amide arms and one acetate arm, represents an intermediate design. Research has also explored derivatives with different donor groups, such as thioether arms in DO3SAm, which demonstrated excellent stability for [203Pb]Pb2+ complexes in human serum. acs.org

The overarching goal is to create a radiometal complex that forms rapidly under mild conditions (to protect sensitive biomolecules it may be attached to) and remains intact in the body until it reaches its target and after radioactive decay. acs.orgnih.gov

Table 3: In Vitro Stability of [203Pb]Pb2+ Complexes with DOTA-based Ligands

ComplexKey Pendant ArmsIntegrity in Human Serum (24 h)Reference
[203Pb][Pb(DO4S)]2+Four methylsulfanyl)ethyl arms80 ± 5% acs.org
[203Pb][Pb(DO3SAm)]2+Three (methylsulfanyl)ethyl arms, one acetamido arm93 ± 1% acs.org
[203Pb][Pb(DO2A2S)]Two (methylsulfanyl)ethyl arms, two acetic acid arms94 ± 1% acs.org

Optimization of Linker Design in Bifunctional Chelators

Research has focused on optimizing linker structures to enhance the clearance of radioactivity from non-target tissues, thereby improving imaging contrast and reducing radiation dose to healthy organs. google.com Patents describe various linker designs for use with chelating moieties including DO3AM-acetic acid. These linkers can be composed of optionally substituted alkyl or heteroalkyl chains, or polyethylene (B3416737) glycol (PEG) units of varying lengths. google.com The inclusion of specific chemical groups within the linker can modulate properties like hydrophilicity and metabolic stability.

For targeted radiopharmaceuticals, the linker must also be designed to not interfere with the binding of the targeting moiety to its biological target. uni-heidelberg.de The choice of linker can impact the internalization efficiency of PSMA ligands, for example. springermedizin.de In the development of PSMA-targeted agents based on the DO3AM chelator, linkers such as trans-4-(aminomethyl)cyclohexanecarboxylic acid have been employed, drawing from successful designs like that of PSMA-617. springermedizin.deuni-heidelberg.de

Table 4: Compound Names Mentioned

Abbreviation/NameFull Chemical Name
DO3AM-acetic acid2-(4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetic acid
DO3A1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
AE-DO3A10-(2-aminoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
MAE-DO3A10-(2-(methylamino)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
DMAE-DO3A10-(2-(dimethylamino)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
Gd(NP-DO3A)Gadolinium(III) complex of 1-methlyene-(p-NitroPhenol)-1,4,7,10-tetraazacycloDOdecane-4,7,10-triAcetate
Gd(NP-DO3AM)Gadolinium(III) complex of 1-methlyene(p-NitroPhenol)-1,4,7,10-tetraazacycloDOdecane-4,7,10-triacetAMide
PSMA-617Glu-urea-Lys(Ahx)-HBED-CC
TCMC1,4,7,10-tetraaza-1,4,7,10-tetra-(2-carbamoylmethyl)-cyclododecane
DOTA1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
DO4S1,4,7,10-tetrakis[2-(methylsulfanyl)ethyl]-1,4,7,10-tetraazacyclododecane
DO3SAm1,4,7-tris[2-(methylsulfanyl)ethyl]-10-acetamido-1,4,7,10-tetraazacyclododecane
DO2A2S1,7-bis[2-(methylsulfanyl)ethyl]-1,4,7,10-tetraazacyclododecane-4,10-diacetic acid

Functionalization and Bioconjugation Strategies for Do3am Acetic Acid

Conjugation to Biomolecules via Carboxylic Acid Group Activation

The most direct method for conjugating DO3AM-acetic acid to biomolecules involves the chemical activation of its terminal carboxylic acid group. This strategy primarily targets primary amine groups (e.g., the N-terminus or lysine (B10760008) side chains) present on proteins and peptides to form a stable amide bond. creative-proteomics.com

A widely used and effective method for activating the carboxylic acid of DO3AM-acetic acid is through the use of carbodiimide (B86325) crosslinkers. creative-proteomics.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that directly mediates the formation of an amide bond between a carboxyl group and a primary amine. creative-proteomics.com

The process involves a two-step reaction:

Activation : EDC reacts with the carboxyl group on DO3AM-acetic acid to form a highly reactive O-acylisourea intermediate. bibliotekanauki.plnih.gov

Coupling : This intermediate can then react with a primary amine on the target biomolecule to form a stable amide linkage. bibliotekanauki.pl

Table 1: Overview of EDC/NHS Conjugation Chemistry

StepReagent(s)FunctionResulting Intermediate/Product
Activation EDCActivates the carboxylic acid group of DO3AM-acetic acid. creative-proteomics.comO-acylisourea intermediate
Stabilization NHS / Sulfo-NHSReacts with the O-acylisourea intermediate to form a more stable, amine-reactive ester. nih.govNHS-ester of DO3AM-acetic acid
Coupling Amine-containing biomoleculeNucleophilically attacks the NHS-ester, forming a stable covalent bond. bibliotekanauki.plDO3AM-biomolecule conjugate (amide bond)

Optimizing the stoichiometry of the reactants is a critical step in designing conjugation protocols to ensure high efficiency. The molar ratio between the chelator (DO3AM-acetic acid) and the biomolecule can significantly impact the degree of labeling and the purity of the final product.

For effective conjugation, a molar excess of the activated chelator is typically used. A common starting point recommended in methodological guidelines is a 5:1 molar ratio of DO3AM-acetic acid to the biomolecule. This excess helps to drive the reaction towards completion, maximizing the probability that the target biomolecule will be successfully conjugated. However, the optimal ratio may vary depending on the specific biomolecule and reaction conditions, and may require empirical determination to balance high conjugation efficiency with the risk of non-specific or multiple conjugations.

Following the conjugation reaction, purification is essential to remove unreacted chelator, crosslinking agents, and reaction by-products from the desired biomolecule conjugate. thermofisher.com The choice of purification method depends on the size difference between the conjugate and the contaminants.

Size-Exclusion Chromatography (SEC): This is a common and effective technique for purifying conjugates like labeled antibodies. nih.gov SEC, also known as gel filtration, separates molecules based on their hydrodynamic volume. thermofisher.com The reaction mixture is passed through a column packed with a porous resin. thermofisher.com Larger molecules, such as the DO3AM-biomolecule conjugate, are excluded from the pores and elute first, while smaller molecules, like the free chelator and EDC by-products, travel a longer path through the pores and elute later. thermofisher.comacs.org

Dialysis: Dialysis is another widely used method for separating the conjugate from small, unwanted molecules. The process utilizes a semi-permeable membrane with a defined molecular weight cut-off (MWCO) that allows small molecules to pass through while retaining the larger conjugate. For purifying protein conjugates, membranes with a MWCO of 3–10 kDa are often suitable. The reaction mixture is placed inside a dialysis bag or cassette and submerged in a large volume of buffer, which is changed several times to ensure complete removal of the small impurities.

Table 2: Common Purification Methods for DO3AM-Conjugates

Purification TechniquePrinciple of SeparationTypical ApplicationReference(s)
Size-Exclusion Chromatography (SEC) Separation based on molecular size and shape. Larger molecules elute faster.Removing excess chelator and crosslinkers from protein/antibody conjugates. thermofisher.comnih.gov
Dialysis Separation using a semi-permeable membrane based on a molecular weight cut-off (MWCO).Removing salts and small molecule impurities from large protein conjugates.
Affinity Chromatography Separation based on specific binding interactions (e.g., Protein A for antibodies).Purifying antibody conjugates from a complex mixture. google.com

Molar Ratio Optimization for Conjugation Efficiency

Strategies for Rapid Bioconjugation (e.g., Click Chemistry)

For applications demanding high speed, specificity, and efficiency, "click chemistry" has emerged as a powerful bioconjugation tool. precisepeg.com While DO3AM-acetic acid itself does not possess a classic click chemistry handle, it can be synthetically modified to incorporate functionalities such as an azide (B81097) or an alkyne. precisepeg.comchematech-mdt.com

This strategy involves a two-part approach:

The DO3AM-acetic acid is derivatized to contain one of the reactive partners (e.g., an azide).

The biomolecule of interest is modified to bear the complementary partner (e.g., an alkyne).

When mixed, these two components undergo a rapid, highly specific, and irreversible cycloaddition reaction to form a stable triazole linkage, effectively "clicking" the chelator onto the biomolecule. precisepeg.com This approach offers exceptional control over the site of conjugation and is compatible with a wide range of biological molecules and reaction conditions. chematech-mdt.com Commercial services are available for the custom synthesis of chelators that are pre-functionalized with various click chemistry handles, including alkynes, azides, and reagents for tetrazine/TCO ligation. precisepeg.com

Conjugation to Solid Supports

DO3AM-acetic acid can also be immobilized onto solid supports, a technique frequently employed in solid-phase synthesis, particularly for peptides. google.comresearchgate.net The carboxylic acid group provides a convenient anchor point for attachment to a solid-phase resin, which is often functionalized with amine groups.

In a typical solid-phase peptide synthesis workflow, the DO3AM-acetic acid can be coupled to the N-terminus of the fully assembled peptide while it is still attached to the resin. researchgate.net This approach simplifies the purification process, as all the excess reagents and soluble by-products from the coupling step can be efficiently removed by simply washing the resin. Once the conjugation is complete, the final DO3AM-peptide conjugate is cleaved from the solid support, often using a strong acid like trifluoroacetic acid (TFA).

Advanced Research Concepts and Methodological Innovations in Do3am Acetic Acid Chemistry

Optimization Strategies for Chelation Efficiency

The efficiency with which DO3AM-acetic acid forms stable complexes with metal ions is a critical parameter influencing its utility. Researchers have identified several key factors that can be manipulated to maximize this efficiency, ensuring complete and robust complexation.

pH Control and Temperature Effects on Complexation

The formation of a stable metal complex with DO3AM-acetic acid is highly dependent on the pH of the reaction medium. Optimal complexation is generally achieved within a pH range of 5.0 to 6.0. nih.gov This specific range is a balance between the protonation state of the ligand's coordinating groups and the solubility of the metal ion. At lower pH values, protonation of the nitrogen atoms in the macrocyclic ring and the carboxylate group can compete with metal ion binding, thereby reducing the chelation efficiency. Conversely, at higher pH levels, the formation of metal hydroxides can occur, which also impedes complexation. For instance, radiolabeling of ligands with lead-203/212 is effectively performed at a pH maintained between 5 and 6. nih.gov

Temperature also plays a crucial role in the kinetics of complexation. Elevating the reaction temperature, typically to a range of 40–60°C, can increase the rate of complex formation without causing degradation of the macrocyclic ligand. However, for some sensitive biomolecules, complexation is effectively carried out at room temperature. nih.govepo.org The selection of the optimal temperature is therefore a compromise between achieving a desirable reaction rate and maintaining the integrity of the chelator and any conjugated biomolecules.

ParameterOptimal RangeRationale
pH 5.0 - 6.0Balances ligand protonation and metal ion solubility to favor complexation. nih.gov
Temperature 40 - 60°CEnhances reaction kinetics without significant degradation of the macrocycle.

Ligand-to-Metal Molar Ratio Optimization for Complete Complexation

To ensure that all metal ions are chelated, an optimized ligand-to-metal molar ratio is essential. A slight excess of the ligand is often employed to drive the complexation reaction to completion. A commonly used ratio is 1.2 parts ligand to 1 part metal (1.2:1). This excess helps to ensure that even if there are minor inaccuracies in concentration measurements or the presence of competing ions, there is sufficient chelator available to bind all of the target metal. The completeness of the complexation can be verified using techniques such as spectrophotometric titration. In some applications, such as the complexation of peptides with certain metals like In(III) or Lu(III), a higher excess of metal, a 1:3 peptide to metal ratio, has been utilized. epo.org

Quality Control of Chelation (e.g., ICP-MS for unchelated metal ions)

After the chelation process, it is critical to verify the absence of free, unchelated metal ions. The presence of free metal ions can lead to toxicity or interfere with the intended application. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique employed for this purpose. ICP-MS can accurately quantify trace amounts of unchelated metal ions, providing a robust quality control measure to ensure the purity and safety of the final complex.

Mitigation of Competing Ligand Interference in Complexation Systems

In many biological and experimental systems, other ions or molecules can compete with DO3AM-acetic acid for binding to the target metal ion. This interference can significantly reduce the efficiency of complexation. Therefore, strategies to mitigate this are crucial.

Pre-purification Techniques (e.g., Chelating Resins)

One effective strategy to minimize interference is the pre-purification of buffers and solutions to remove competing metal ions. Ions such as calcium (Ca²⁺) and zinc (Zn²⁺) are common contaminants that can interfere with the chelation of the target metal. Chelating resins, for example, Chelex 100, can be used to effectively sequester these competing ions from the reaction mixture before the addition of the DO3AM-acetic acid and the target metal ion. This ensures that the chelator is primarily available to bind with the intended metal ion.

Competitive Binding Assays

Competitive binding assays are valuable tools for assessing the selectivity of DO3AM-acetic acid for a specific metal ion in the presence of other potential ligands. In these assays, the stability of the DO3AM-acetic acid-metal complex is compared to the stability of complexes formed with other well-known chelating agents like EDTA or DTPA. By comparing the stability constants (log K) under physiological conditions, researchers can determine the relative affinity and selectivity of DO3AM-acetic acid. For instance, competitive binding assays have been used to determine the IC50 values of DO3AM-acetic acid-conjugated peptides, providing insight into their binding affinity for specific receptors. nih.govresearchgate.net

TechniquePurposeExample Application
Chelating Resins (e.g., Chelex 100) Removal of competing metal ions (e.g., Ca²⁺, Zn²⁺) from reaction buffers. Pre-purification of solutions to enhance the efficiency of lanthanide complexation.
Competitive Binding Assays To assess the selectivity and compare stability constants against other chelators like EDTA or DTPA. Determining the IC50 values of DO3AM-TATE derivatives for the somatostatin (B550006) receptor subtype 2. nih.govresearchgate.net

Development of Metal-Responsive Chelators (e.g., for Zn²⁺ sensing)

The structural framework of DO3AM-acetic acid, featuring a versatile cyclen backbone with three amide pendants and one acetic acid arm for bioconjugation, serves as an excellent platform for designing metal-responsive chelators. These advanced probes are engineered to detect fluctuations in the concentrations of biologically significant metal ions, such as Ca²⁺, Zn²⁺, and Cu²⁺, by exhibiting a measurable change in their magnetic resonance properties upon metal binding. nih.gov The core principle involves integrating a specific ion-binding unit with the lanthanide-DO3AM complex. The binding of the target ion induces a conformational or electronic change in the complex, which in turn modulates the water exchange rate or the number of coordinated water molecules (q), leading to a change in MRI contrast. nih.gov

The development of MRI probes sensitive to metal ions has gained significant attention, drawing inspiration from successes in the field of fluorescent sensors. nih.gov For instance, researchers have designed bismacrocyclic ligands by coupling amide-type macrocyclic chelators, similar to the DO3AM structure, with an acyclic EGTA-derived chelator, which has a high affinity and selectivity for calcium (Ca²⁺). rsc.org In these systems, the binding of Ca²⁺ to the EGTA portion is intended to trigger a response in the lanthanide complex, although studies with Eu³⁺ and Yb³⁺ complexes of certain DO3AM-type derivatives showed only negligible changes in their Chemical Exchange Saturation Transfer (CEST) signals upon Ca²⁺ addition. rsc.org

More successful approaches have been developed for creating responsive agents for divalent metal ions, including zinc (Zn²⁺). nih.gov The 1,7-diacetate-4,10-diacetamide substituted 1,4,7,10-tetraazacyclododecane (B123705) structure is a common feature in several responsive MRI contrast agents designed to sense fluctuations in Zn²⁺ and Ca²⁺ ions. researchgate.net These agents operate by having the responsive part of the molecule interact with the target ion. This interaction alters the coordination environment of the paramagnetic metal ion (like Gd³⁺), thereby changing the relaxivity (r₁) and generating a detectable signal change in the MRI scan. nih.gov

The design of these smart probes often involves a delicate balance of thermodynamic stability, kinetic inertness, and responsiveness. The table below summarizes key features of metal-responsive probes based on related DO3A structures.

Probe TypeTarget IonSensing MechanismKey Structural FeatureReference
GdDO3A-APTRA Derivatives Ca²⁺Relaxivity (r₁) changeGd-DO3A complex linked to an APTRA-based chelator. nih.gov
Bismacrocyclic Eu/Yb Chelates Ca²⁺CEST signal changeTwo triamide cyclen units linked to an EGTA-derived Ca²⁺ chelator. rsc.org
DO3A-based Probes Zn²⁺, Cu²⁺Relaxivity (r₁) changeFunctional groups that interact with the target ion, altering the Gd³⁺ coordination sphere. nih.gov

This table is generated based on data from the text to illustrate the types of metal-responsive probes developed from related macrocyclic structures.

Challenges and Future Directions in DO3AM-acetic acid Research

Despite its utility, the application of DO3AM-acetic acid and its derivatives faces several challenges that guide future research directions. A primary challenge lies in the stability of the resulting metal complexes. Compared to the parent DOTA chelator, DO3A-derivatives, where one carboxylate arm is used for conjugation, can form complexes with lower thermodynamic stability and kinetic inertness with certain metal ions. nih.govmdpi.com For example, studies have shown that the Sc(DO3AM-NI) complex has a considerably lower thermodynamic stability constant than scandium complexes with DOTA. mdpi.com Similarly, gallium complexes of DO3A derivatives exhibit lower kinetic inertness compared to Ga-DOTA, which is a significant consideration for in vivo applications where high stability is crucial to prevent metal release. nih.gov

Future directions in DO3AM-acetic acid research are focused on overcoming these limitations and expanding its applications.

Development of Novel Derivatives: A key area of future work is the synthesis of new DO3AM-based ligands with improved stability and tailored properties. This includes the design of chelators for challenging but therapeutically promising radiometals like Actinium-225 (²²⁵Ac) and Lead-212 (²¹²Pb), where traditional chelators like DOTA have shown limitations such as requiring harsh labeling conditions. mdpi.compublish.csiro.au

Linker Optimization: Research is ongoing to develop and improve the linker moieties that connect the DO3AM chelator to the targeting vector. mdpi.comuni-heidelberg.de The goal is to enhance targeting specificity, improve pharmacokinetic profiles, and ensure the stability of the final conjugate.

Expansion of Responsive Probes: While progress has been made, there is a vast potential to create DO3AM-based responsive probes for a wider array of biological analytes and processes beyond simple metal ions. nih.gov This includes designing agents sensitive to pH, enzyme activity, or specific neurotransmitters. nih.govresearchgate.net

Translation to In Vivo and Clinical Use: A significant hurdle for many novel imaging and therapeutic agents is the transition from successful proof-of-concept studies to robust in vivo validation and eventual clinical use. nih.gov Future research must focus on demonstrating the efficacy and safety of new DO3AM-based compounds in preclinical animal models to justify their advancement into human studies.

Addressing these challenges through innovative chemical design and rigorous biological evaluation will continue to expand the role of DO3AM-acetic acid in molecular imaging and targeted therapy.

Q & A

Q. What are the structural and functional characteristics of DO3AM-acetic acid that make it suitable for metal chelation?

DO3AM-acetic acid is a macrocyclic bifunctional chelator derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its structure includes three carbamoylmethyl groups (CONH₂) attached to the macrocycle, which enhance coordination with metal ions like Gd³⁺, Cu²⁺, and Lu³⁺. The carboxylic acid (-COOH) group enables conjugation to biomolecules (e.g., peptides, antibodies) while maintaining chelation stability. The macrocycle’s nitrogen and oxygen atoms provide multiple binding sites, forming stable octadentate complexes critical for applications in MRI contrast agents and radiopharmaceuticals .

Q. How should DO3AM-acetic acid be stored and handled to ensure stability in laboratory settings?

DO3AM-acetic acid is sensitive to light, moisture, and temperature fluctuations. For optimal stability:

  • Store at -20°C in airtight, light-protected containers.
  • Avoid repeated freeze-thaw cycles by aliquoting into single-use quantities.
  • Use anhydrous solvents (e.g., DMSO, DMF) for dissolution to prevent hydrolysis of the carbamoylmethyl groups .

Q. What analytical techniques are recommended for characterizing DO3AM-acetic acid and its metal complexes?

  • Nuclear Magnetic Resonance (NMR): Confirm molecular structure and purity via ¹H/¹³C NMR, focusing on shifts in the macrocyclic and carboxyl regions.
  • Mass Spectrometry (MS): Validate molecular weight (401.5 g/mol) and metal-complex stoichiometry (e.g., [Gd(DO3AM-acetic acid)]⁺).
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns with UV detection at 220–280 nm .

Advanced Research Questions

Q. How can the chelation efficiency of DO3AM-acetic acid with lanthanide ions be optimized for imaging applications?

  • pH Control: Adjust reaction pH to 5.0–6.0 to balance protonation of coordinating groups and metal-ion solubility.
  • Temperature: Chelation at 40–60°C improves kinetics without degrading the macrocycle.
  • Molar Ratio: Use a 1:1.2 (ligand:metal) ratio to ensure complete complexation, verified by spectrophotometric titration (e.g., UV-Vis at 250–300 nm) .
  • Quality Control: Employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify unchelated metal ions .

Q. What experimental strategies mitigate competing ligand interference during DO3AM-acetic acid-metal complexation?

  • Pre-purification: Remove competing ions (e.g., Ca²⁺, Zn²⁺) from buffers using chelating resins (e.g., Chelex 100).
  • Kinetic Studies: Monitor complexation rates via stopped-flow spectroscopy to identify optimal reaction windows.
  • Competitive Binding Assays: Compare stability constants (log K) with EDTA or DTPA to assess selectivity under physiological conditions .

Q. How do structural modifications (e.g., amide vs. ester groups) in DOTA derivatives affect their thermodynamic stability?

Derivative Functional Group log K (Gd³⁺) Application
DO3AM-acetic acidCONH₂, COOH23.5MRI contrast agents
DOTA-(t-Bu ester)₃COOt-Bu25.8Radiolabeling precursors
NOTATriazacyclononane19.3Fast-chelation PET tracers

The carbamoylmethyl groups in DO3AM-acetic acid reduce steric hindrance compared to bulkier esters, enhancing kinetic inertness but slightly lowering thermodynamic stability versus DOTA derivatives. This trade-off suits applications requiring rapid in vivo stability, such as targeted radiotherapy .

Q. What methodologies resolve discrepancies in reported stability constants for DO3AM-acetic acid complexes?

  • Standardization: Use IUPAC-recommended buffer systems (e.g., TRIS-HCl) to ensure consistency across studies.
  • Potentiometric Titration: Measure protonation constants under inert atmospheres (N₂/Ar) to avoid CO₂ interference.
  • Comparative Analysis: Cross-validate with spectroscopic techniques (e.g., luminescence decay for Eu³⁺/Tb³⁺ complexes) .

Data Contradiction Analysis

Q. Why do conflicting CAS numbers (913528-04-8 vs. 91464-90-3) appear for DO3AM-acetic acid in literature?

The CAS number 913528-04-8 is consistently cited in peer-reviewed studies and supplier documentation for DO3AM-acetic acid (DOTA-(CONH₂)₃). The alternate number (91464-90-3) refers to γ-cyclodextrin hydrate, a distinct compound. Researchers should verify CAS numbers via authoritative databases like SciFinder or PubChem to avoid errors .

Methodological Best Practices

Q. How should researchers design conjugation protocols for DO3AM-acetic acid-biomolecule hybrids?

  • Activation: Use carbodiimide crosslinkers (e.g., EDC/NHS) to activate the carboxylic acid group for amine coupling.
  • Molar Ratio Optimization: Start with a 5:1 (chelator:biomolecule) ratio to maximize conjugation efficiency.
  • Purification: Isolate conjugates via size-exclusion chromatography (SEC) or dialysis (MWCO 3–10 kDa) .

Q. What in vitro assays validate the functionality of DO3AM-acetic acid-based probes?

  • Relaxivity Measurements: Quantify T1/T2 relaxation times at clinical MRI field strengths (1.5–3 T).
  • Cell Binding Studies: Use radiolabeled (e.g., ⁶⁴Cu, ⁶⁸Ga) probes in receptor-overexpressing cell lines (e.g., PC3 for PSMA targeting).
  • Stability Testing: Incubate complexes in human serum (37°C, 24h) and analyze degradation via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.